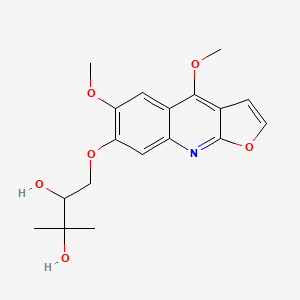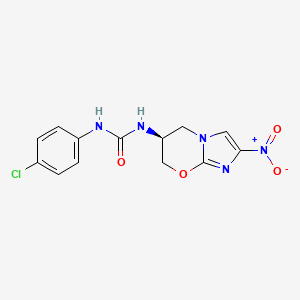
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a sulfonamide with various substituents to achieve the desired chemical structure. One common method involves the reaction of benzenesulfonyl chloride with an amine in the presence of a base, such as pyridine or triethylamine . The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including the suppression of tumor growth and bacterial proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, N-phenyl-: Another sulfonamide derivative with similar biological activities.
Benzenesulfonamide, N-(2-hydroxyethyl)-: Known for its use as an enzyme inhibitor.
Benzenesulfonamide, N-(4-methylphenyl)-: Studied for its antimicrobial properties.
Uniqueness
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
131962-94-2 |
|---|---|
Fórmula molecular |
C18H25ClN2O4S |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
N-[3-[2-[2-(dimethylamino)ethoxy]-1-hydroxyethyl]phenyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O4S.ClH/c1-20(2)11-12-24-14-18(21)15-7-6-8-16(13-15)19-25(22,23)17-9-4-3-5-10-17;/h3-10,13,18-19,21H,11-12,14H2,1-2H3;1H |
Clave InChI |
GLCKLQYMBGRFLY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOCC(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















